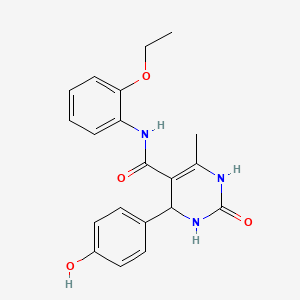
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine family. Its unique molecular structure includes various functional groups that potentially influence its biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.405 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with ethoxy and hydroxyl substituents that may enhance its pharmacological profile.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that tetrahydropyrimidines possess significant antimicrobial properties. The structural modifications in this compound may enhance its effectiveness against bacterial and fungal strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways.
Molecular docking studies have been conducted to explore the interaction between this compound and biological targets such as enzymes and receptors. These studies indicate that the compound may bind effectively to specific targets involved in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insights into the biological activity variations based on substituent modifications. Below is a table summarizing some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Structure | Contains a fluorophenyl group which may enhance lipophilicity. |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Ethyl ester form that may affect solubility and bioavailability. |
| 4-(3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-tetrahydropyrimidine | Structure | Incorporates methoxy substituent which can influence electronic properties. |
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar tetrahydropyrimidine derivatives:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .
- Antimicrobial Screening : In vitro assays revealed that certain tetrahydropyrimidine derivatives showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Anti-inflammatory Mechanism : Research indicated that tetrahydropyrimidines could inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism for their anti-inflammatory effects .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-16-7-5-4-6-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-8-10-14(24)11-9-13/h4-11,18,24H,3H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPEBINETXQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














